molecular formula C8H13N3S2 B14447600 2-(5-methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine CAS No. 75815-64-4

2-(5-methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine

Cat. No.: B14447600
CAS No.: 75815-64-4
M. Wt: 215.3 g/mol
InChI Key: QLDRYQDHPQYQHT-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the dithian-5-amine moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(5-Methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine is unique due to the presence of both the imidazole ring and the dithian-5-amine moiety, which confer distinct chemical and biological properties.

Properties

75815-64-4

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine

InChI

InChI=1S/C8H13N3S2/c1-5-7(11-4-10-5)8-12-2-6(9)3-13-8/h4,6,8H,2-3,9H2,1H3,(H,10,11)

InChI Key

QLDRYQDHPQYQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2SCC(CS2)N

Origin of Product

United States

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